N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide
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Overview
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Mechanism of Action
Target of Action
The compound “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of THIQ-based compounds involves their interaction with the targets, leading to changes that result in their biological activities
Biochemical Pathways
THIQ-based compounds affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . The resulting dihydro isoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield of the product. These methods often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide undergoes various types of chemical reactions including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully reduced isoquinoline derivatives .
Scientific Research Applications
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar core structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A phenyl-substituted derivative.
Uniqueness
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzofuran-2-carboxamide moiety differentiates it from other tetrahydroisoquinoline derivatives, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17-14-10-13(6-5-11(14)7-8-19-17)20-18(22)16-9-12-3-1-2-4-15(12)23-16/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKWGIPYWICAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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